molecular formula C7H5IN2 B13003864 6-Iodo-5-methylnicotinonitrile

6-Iodo-5-methylnicotinonitrile

Cat. No.: B13003864
M. Wt: 244.03 g/mol
InChI Key: SMXWCONWQNYLHW-UHFFFAOYSA-N
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Description

6-Iodo-5-methylnicotinonitrile is an organic compound with the molecular formula C7H5IN2 It is a derivative of nicotinonitrile, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 5th position on the pyridine ring

Preparation Methods

The synthesis of 6-Iodo-5-methylnicotinonitrile can be achieved through several methods. One common synthetic route involves the iodination of 5-methylnicotinonitrile. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position . Another method involves the use of multicomponent reactions, where various starting materials react in a single step to form the desired product . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Iodo-5-methylnicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Iodo-5-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Iodo-5-methylnicotinonitrile involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The nitrile group can also interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

6-iodo-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H5IN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3

InChI Key

SMXWCONWQNYLHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1I)C#N

Origin of Product

United States

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